molecular formula C10H6BrFN2O2 B13636738 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13636738
M. Wt: 285.07 g/mol
InChI Key: WBGOBBBPMOZRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves the reaction of 4-bromo-3-fluorobenzene with hydrazine to form the pyrazole ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The pyrazole ring also adds to its uniqueness, providing different electronic and steric properties compared to similar compounds .

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrFN2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

WBGOBBBPMOZRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.